(R)-Lorazepam
CAS No.: 91402-80-1
Cat. No.: VC17122636
Molecular Formula: C15H10Cl2N2O2
Molecular Weight: 321.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91402-80-1 |
|---|---|
| Molecular Formula | C15H10Cl2N2O2 |
| Molecular Weight | 321.2 g/mol |
| IUPAC Name | (3R)-7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |
| Standard InChI | InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/t15-/m1/s1 |
| Standard InChI Key | DIWRORZWFLOCLC-OAHLLOKOSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C2=N[C@@H](C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
(R)-Lorazepam is systematically named (R)-7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one. Its structure features a benzodiazepine core with a chlorine substituent at position 7, a 2-chlorophenyl group at position 5, and a hydroxyl group at position 3, which serves as the chiral center (Figure 1) . The (R)-configuration at this hydroxyl group distinguishes it from the (S)-enantiomer, influencing its three-dimensional interaction with biological targets.
Figure 1: Structural formula of (R)-lorazepam highlighting the chiral center (C3).
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₀Cl₂N₂O₂ | |
| Molecular weight | 321.2 g/mol | |
| Melting point | 167°C | |
| Octanol/water partition | 2.39 |
Synthesis and Manufacturing
Racemic Synthesis and Chiral Resolution
Lorazepam is typically synthesized as a racemic mixture via a multi-step process involving the condensation of 2-amino-5-chlorobenzophenone with glycine derivatives, followed by cyclization and oxidation . Isolation of the (R)-enantiomer requires chiral resolution techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases or enzymatic kinetic resolution. Despite advances in asymmetric synthesis, industrial-scale production of enantiopure (R)-lorazepam remains limited due to cost and complexity .
Physicochemical Properties
Solubility and Stability
(R)-Lorazepam exhibits a solubility of 80 mg/mL in aqueous solutions at physiological pH, with enhanced lipid solubility (logP = 2.39) facilitating blood-brain barrier penetration . The compound demonstrates stability under acidic conditions but undergoes rapid glucuronidation in hepatic environments, a process critical to its clearance .
Pharmacokinetics and Metabolism
Absorption and Distribution
Following oral administration, (R)-lorazepam achieves peak plasma concentrations within 2–3 hours, comparable to the racemic formulation . Its volume of distribution (1.3 L/kg) reflects extensive tissue penetration, particularly into the central nervous system .
Enantioselective Metabolism
(R)-Lorazepam undergoes glucuronidation primarily via UDP-glucuronosyltransferase (UGT) isoforms 2B15, 2B7, and 2B4, with additional contributions from extrahepatic UGT1A7 and 1A10 . Kinetic studies reveal mean Michaelis-Menten parameters of Kₘ = 29 ± 8.9 µM and Vₘₐₓ = 7.4 ± 1.9 pmol/min·mg in human liver microsomes, indicating slightly lower catalytic efficiency compared to the (S)-enantiomer .
Table 1: Comparative metabolic parameters of (R)- and (S)-lorazepam
| Parameter | (R)-Lorazepam | (S)-Lorazepam |
|---|---|---|
| Kₘ (µM) | 29 ± 8.9 | 36 ± 10 |
| Vₘₐₓ (pmol/min·mg) | 7.4 ± 1.9 | 10 ± 3.8 |
| Major UGT isoforms | 2B15, 2B7, 2B4, 1A7, 1A10 | 2B15, 2B7, 2B4 |
Therapeutic Applications and Clinical Considerations
Drug-Drug Interactions
Co-administration with UGT inhibitors significantly alters (R)-lorazepam clearance. Ketoconazole, a potent UGT inhibitor, reduces metabolic clearance by 40–60% in vitro, necessitating dose adjustments in clinical practice .
Analytical Detection Methods
Chiral Chromatography
Enantioselective analysis requires chiral stationary phases, such as cellulose tris(3,5-dimethylphenylcarbamate), to resolve (R)- and (S)-lorazepam. Recent advancements in cellulose paper sorptive extraction (CPSE) coupled with GC-MS achieve detection limits of 0.05 µg/mL in complex matrices like food products, critical for forensic investigations .
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